1-(2,4-Dihydroxy-5-nitrophenyl)ethanone
CAS No.: 3328-77-6
Cat. No.: VC21324833
Molecular Formula: C8H7NO5
Molecular Weight: 197.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3328-77-6 |
---|---|
Molecular Formula | C8H7NO5 |
Molecular Weight | 197.14 g/mol |
IUPAC Name | 1-(2,4-dihydroxy-5-nitrophenyl)ethanone |
Standard InChI | InChI=1S/C8H7NO5/c1-4(10)5-2-6(9(13)14)8(12)3-7(5)11/h2-3,11-12H,1H3 |
Standard InChI Key | YDIKNQXUAAPWCX-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-] |
Canonical SMILES | CC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-] |
Introduction
1-(2,4-Dihydroxy-5-nitrophenyl)ethanone, also known as 2',4'-dihydroxy-5'-nitroacetophenone, is a nitro-catechol compound that has garnered significant attention in scientific research due to its potent and selective inhibitory effects on the enzyme catechol-O-methyltransferase (COMT). This enzyme plays a crucial role in the metabolism of catecholamine neurotransmitters such as dopamine, adrenaline, and noradrenaline. By inhibiting COMT, 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone increases the availability of these neurotransmitters, which has potential implications for treating neurological disorders .
Chemical Data
Property | Value |
---|---|
Molecular Formula | C₈H₇NO₅ |
Molecular Weight | 197.15 g/mol |
CAS Number | 3328-77-6 |
Synonyms | 2',4'-Dihydroxy-5'-nitroacetophenone; 5-Nitroresacetophenone; NSC 3928 |
Synthesis Methods
The synthesis of 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone typically involves the nitration of phenolic derivatives. This process requires careful control of reaction conditions, including temperature and concentration of reagents, to optimize yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
1-(2,4-Dihydroxy-5-nitrophenyl)ethanone acts as a potent inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the breakdown of catecholamine neurotransmitters. By inhibiting this enzyme, it increases the availability of dopamine and other neurotransmitters, which could be beneficial in the treatment of neurological disorders.
Mechanism of Action
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Enzyme Inhibition: The compound binds to the active site of COMT, preventing the methylation process of catecholamines.
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Neurotransmitter Levels: This inhibition leads to increased levels of dopamine and norepinephrine in the brain.
Applications and Future Research Directions
Given its biological activity, 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone has potential applications in the development of treatments for neurological disorders. Further research is needed to explore its therapeutic potential fully and to understand its effects in various biological systems.
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